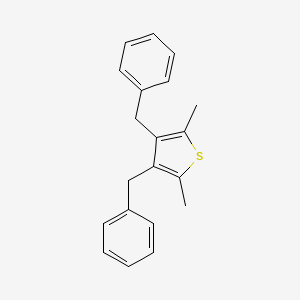
3,4-Dibenzyl-2,5-dimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibenzyl-2,5-dimethylthiophene is an organic compound with the molecular formula C20H20S. It belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 3,4-dibenzyl-2,5-dimethylthiophene typically involves the reaction of 2,5-dimethylthiophene with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
3,4-Dibenzyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo electrophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
3,4-Dibenzyl-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: It is used in the production of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4-dibenzyl-2,5-dimethylthiophene involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA structure, causing damage and potentially leading to mutations. This property is being explored for its potential use in cancer research and treatment .
Comparison with Similar Compounds
3,4-Dibenzyl-2,5-dimethylthiophene can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the benzyl groups and has different reactivity and applications.
3,4-Dibromo-2,5-dimethylthiophene: Contains bromine atoms instead of benzyl groups, leading to different chemical properties and uses.
3,4-Di-tert-butyl-2,5-dimethylthiophene: Substituted with tert-butyl groups, which affect its steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its potential for DNA interaction and its use in pharmaceutical research.
Properties
CAS No. |
91377-93-4 |
|---|---|
Molecular Formula |
C20H20S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,4-dibenzyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C20H20S/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)21-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
DDJBGPQXEWCNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


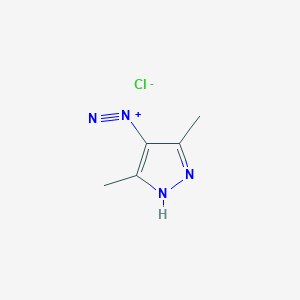

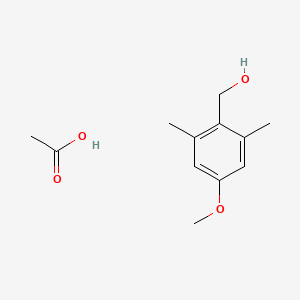
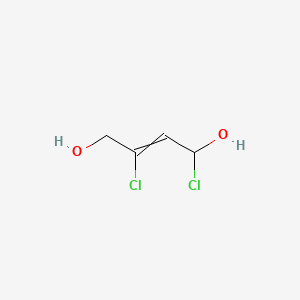
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
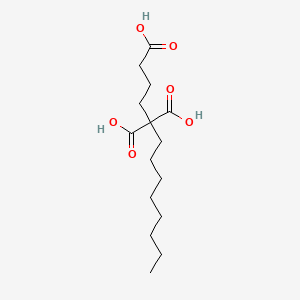
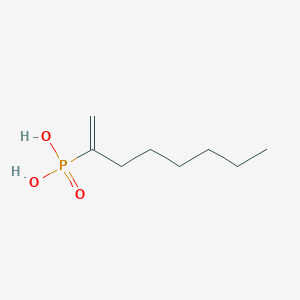
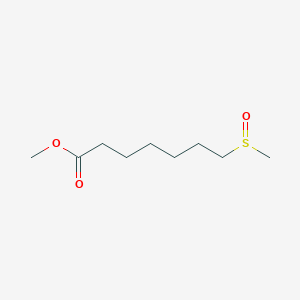
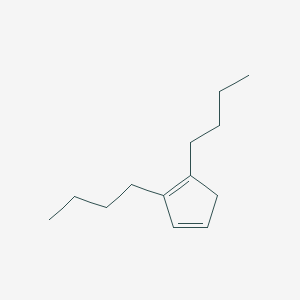
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
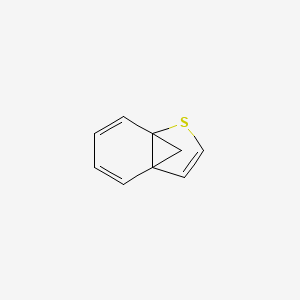
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
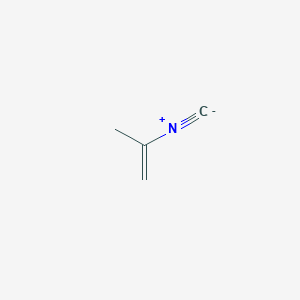
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
